molecular formula C17H14N8S B1139168 c-Met inhibitor 1

c-Met inhibitor 1

Número de catálogo: B1139168
Peso molecular: 362.4 g/mol
Clave InChI: JYXHZDNTBJUJNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El inhibidor de c-Met 1 es una molécula pequeña que inhibe la actividad enzimática de la tirosina cinasa c-Met, que es el receptor del factor de crecimiento de hepatocitos (HGF). Esta inhibición es significativa porque c-Met juega un papel crucial en varios procesos celulares, incluyendo el crecimiento celular, la motilidad y la diferenciación. La desregulación de la actividad de c-Met se asocia con el desarrollo y la progresión de varios tipos de cáncer, lo que convierte a los inhibidores de c-Met en valiosos en la terapia contra el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del inhibidor de c-Met 1 normalmente implica la creación de una estructura central, como una indolin-2-ona, seguida de varias sustituciones para mejorar su actividad inhibitoria. Por ejemplo, la síntesis puede comenzar con la formación de un núcleo de indolinona, que luego se modifica agregando diferentes grupos funcionales en posiciones específicas para mejorar su afinidad de unión y selectividad para el receptor c-Met .

Métodos de Producción Industrial

La producción industrial de inhibidores de c-Met implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de equipos de síntesis automatizados y estrictas medidas de control de calidad para mantener la coherencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El inhibidor de c-Met 1 se somete a varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis del inhibidor de c-Met 1 incluyen:

    Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

    Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

    Agentes sustituyentes: Como halógenos o grupos alquilo.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones son típicamente derivados del inhibidor original con propiedades mejoradas, como una mayor potencia o selectividad para el receptor c-Met .

Aplicaciones Científicas De Investigación

El inhibidor de c-Met 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como una herramienta para estudiar la estructura y función del receptor c-Met y su papel en los procesos celulares.

    Biología: Se emplea en la investigación para comprender los mecanismos de la señalización de c-Met y su participación en la progresión del cáncer.

    Medicina: Se investiga como un posible agente terapéutico para el tratamiento de varios cánceres, incluyendo el cáncer de pulmón de células no pequeñas, el cáncer gástrico y el carcinoma de células renales.

    Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y en la selección de posibles candidatos a fármacos

Mecanismo De Acción

El inhibidor de c-Met 1 ejerce sus efectos uniéndose al sitio de unión al ATP de la tirosina cinasa c-Met, evitando así la fosforilación y activación del receptor. Esta inhibición bloquea las vías de señalización descendentes que están involucradas en la proliferación celular, la supervivencia y la migración. Los objetivos moleculares primarios del inhibidor de c-Met 1 incluyen el propio receptor c-Met y varias proteínas de señalización descendentes involucradas en la progresión del cáncer .

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares al inhibidor de c-Met 1 incluyen:

Singularidad

El inhibidor de c-Met 1 es único en su afinidad de unión específica y selectividad para el receptor c-Met, lo que puede resultar en menos efectos fuera del objetivo y mejores resultados terapéuticos en comparación con otros inhibidores. Su estructura química única permite una inhibición potente de la actividad de c-Met, lo que la convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Actividad Biológica

c-Met, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell growth, survival, and migration. Its aberrant activation is implicated in several malignancies, making it a significant therapeutic target. c-Met inhibitors, such as c-Met inhibitor 1 (also referred to as INCB28060), have been developed to block c-Met signaling pathways and exhibit potential anti-tumor activity. This article delves into the biological activity of this compound, summarizing key findings from preclinical and clinical studies, along with relevant data tables and case studies.

The primary mechanism by which c-Met inhibitors exert their effects involves the blockade of hepatocyte growth factor (HGF) binding to the c-Met receptor, preventing receptor dimerization and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including:

  • Ras/Raf/MEK/MAPK
  • PI3K/Akt/mTOR
  • JAK/STAT
  • Wnt/β-catenin

These pathways are critical for tumor cell proliferation, survival, motility, and angiogenesis .

Preclinical Studies

INCB28060 has demonstrated significant biological activity in various preclinical models. Key findings include:

  • Potency : INCB28060 exhibits picomolar enzymatic potency and over 10,000-fold selectivity for c-Met compared to other kinases .
  • Inhibition of Tumor Growth : In mouse models with c-Met-driven tumors, oral dosing led to time- and dose-dependent inhibition of tumor growth .
  • Induction of Apoptosis : The compound effectively induces apoptosis in c-Met-dependent tumor cell lines in vitro .

Table 1: Summary of Preclinical Findings for INCB28060

ParameterResult
Enzymatic PotencyPicomolar
Selectivity>10,000-fold over other kinases
Tumor Growth InhibitionDose-dependent in mouse models
Induction of ApoptosisSignificant in vitro

Clinical Studies

Clinical trials have explored the efficacy and safety of c-Met inhibitors in various cancers, particularly non-small cell lung cancer (NSCLC). A meta-analysis indicated that targeting c-MET improved progression-free survival (PFS) but not overall survival (OS) among treated patients .

Table 2: Meta-Analysis Results on PFS and DCR

Study TypePatient GroupPFS (HR)DCR (RR)
Phase III TrialsAdvanced NSCLCHR 0.80 (p = 0.04)RR 1.22 (p = 0.03)
Asian PatientsAdenocarcinomaHR 0.57 (p < 0.001)Not reported
Previous TreatmentNon-squamous NSCLCHR 0.79 (p = 0.03)Not reported

Case Studies

Several case studies have provided insight into the clinical application of c-Met inhibitors:

  • Case Study on Tivantinib : A patient with advanced hepatocellular carcinoma (HCC) exhibited significant tumor reduction after treatment with tivantinib, a selective c-Met inhibitor. The treatment was well-tolerated with manageable side effects .
  • HS-10241 Phase I Trial : This trial reported that HS-10241 was well tolerated among patients with advanced solid tumors, showing promising antitumor activity particularly in those with positive MET expression .

Safety and Tolerability

The safety profile of c-Met inhibitors is critical for their clinical use. Common adverse effects noted include:

  • Fatigue
  • Nausea
  • Liver enzyme elevation
  • Hypertension

Understanding these side effects is essential for optimizing patient management during treatment .

Propiedades

IUPAC Name

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXHZDNTBJUJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (50 g, 268 mmol) in DMF (750 mL) is added 5-iodo-2-methyl-2H-indazole (55.5 g, 215.1 mmol), 2-Pyridinecarboxylic Acid (5.5 g, 44.7 mmoles), Copper (I) Iodide (4 g, 21.0 mmoles), and Cesium Carbonate (212.5 g, 652.2 moles). The mixture is under N2 and stirred at 100° C. for 10 hours. The reaction mixture is then cooled to room temperature and poured into water (2000 mL). After stirring at room temperature for 30 min, the mixture is extracted with a mixed solvent (2 L×2, CHCl3/IPA=3/1). The combined organic layer is then washed four times with mixed solution (25% NH4OH(aq)/brine=¼; 800 mL), sat. LiCl(aq) (1 L), sat. brine (1.5 L×2), and dry over Na2SO4. The organic solution is concentrated under reduced pressure to give a brown crude solid product. The crude product is triturated with ethyl acetate (800 mL) at room temperature for 3 hours and the pure product is collected by filtration to afford the title compound (68 g, 87.2%) as a white solid. MS (m/z): 363.0 (M+H).
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Cesium Carbonate
Quantity
212.5 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Copper (I) Iodide
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
87.2%

Synthesis routes and methods II

Procedure details

To a solution of 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (2.3 g, 10.0 mmol) in DMF (20 mL) is added 5-iodo-2-methyl-2H-indazole (2.6 g, 10.0 mmol), tris(dibenzylideneacetone) dipalladium(0) (460 mg; 502.7 μmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (580 mg, 1.0 mmol), diisopropylethylamine (4 mL, 22.9 mmol). The mixture is purged with N2 and stirred at 100° C. for 18 h. DMF is removed under vacuum, and the residue is purified by flash column chromatography (Combi-Flash, silica gel) eluting with DCM/methanol (20:1) to give a crude product. The crude product is suspended in 20 mL of DCM to give slurry, and the pure product is collected by filtration to afford the title compound (1.9 g, 52.5%) as a yellow solid. MS (m/z): 363.1 (M+H).
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
52.5%
Customer
Q & A

Q1: What is the mechanism of action of c-Met inhibitor 1 (zgwatinib) and what are the downstream effects of its inhibition?

A1: this compound (zgwatinib) is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [, ] While the provided abstracts do not describe the detailed mechanism of zgwatinib, they indicate that it binds to c-Met and blocks its kinase activity.

Q2: What are the challenges associated with developing selective c-Met inhibitors, and how did researchers address the issue of hERG inhibition in the case of zgwatinib?

A2: A common challenge in developing kinase inhibitors is achieving selectivity for the target kinase while minimizing off-target activity, particularly against the hERG potassium channel. Inhibition of hERG can lead to cardiac toxicity, a serious safety concern. The research on zgwatinib highlights this challenge, as initial studies identified significant toxicity associated with the compound. [] To address the hERG inhibition, researchers conducted a structure-activity relationship (SAR) campaign to modify the zgwatinib structure and reduce its hERG activity while maintaining its potency against c-Met. [] This approach led to the identification of compounds with improved safety profiles.

Q3: How does the concept of structure-activity relationship (SAR) apply to the development of c-Met inhibitors like zgwatinib?

A3: SAR studies are crucial in optimizing the potency, selectivity, and pharmacological properties of drug candidates. [, ] In the context of zgwatinib, researchers explored various structural modifications to the parent molecule. By systematically altering different parts of the molecule and evaluating the impact on c-Met inhibition and hERG activity, they gained insights into the key structural features responsible for target binding and selectivity. [] This information guided further optimization, leading to the discovery of new c-Met inhibitors with improved pharmacological profiles, such as compounds 11, 12, and 39, which showed potent c-Met inhibition while minimizing hERG activity. []

Q4: The research mentions patient-derived xenograft (PDX) models for evaluating c-Met inhibitors. Why are these models considered particularly relevant for studying c-Met-targeted therapies?

A4: PDX models are highly valuable for evaluating cancer therapies as they closely mimic the complexity and heterogeneity of human tumors. [] Unlike traditional cell line-based models, PDXs retain the tumor architecture, stromal interactions, and genetic makeup of the original patient tumor. [] This is particularly important for studying c-Met inhibitors because the c-Met pathway is often influenced by the tumor microenvironment. [] The response to c-Met inhibitors can vary depending on factors like c-Met expression levels, the presence of activating mutations, and the extent of HGF production by stromal cells. [] By utilizing PDX models, researchers can gain more accurate insights into the efficacy and potential resistance mechanisms of c-Met inhibitors in a clinically relevant setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.